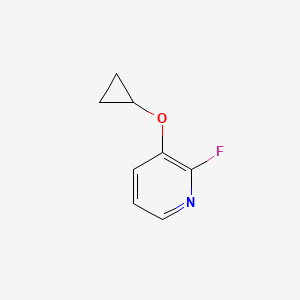

3-Cyclopropoxy-2-fluoropyridine

Description

3-Cyclopropoxy-2-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a cyclopropoxy group at the 3-position of the aromatic ring. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by its substituents. The fluorine atom, a strong electron-withdrawing group, enhances the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) reactions, while the cyclopropoxy group introduces steric hindrance and modulates lipophilicity. These characteristics make it a versatile intermediate in synthesizing bioactive molecules, particularly in drug candidates targeting kinase inhibition or antimicrobial activity .

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-fluoropyridine |

InChI |

InChI=1S/C8H8FNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |

InChI Key |

BJKCFLRHTJPGLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve fluorination . Industrial production methods may involve large-scale reactions using these or similar processes, optimized for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under suitable conditions.

Common reagents used in these reactions include tetrabutylammonium fluoride, aluminum fluoride, and copper fluoride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-2-fluoropyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.

Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of agrochemicals due to their enhanced stability and bioactivity.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may also play a role in modulating the compound’s overall activity and selectivity .

Comparison with Similar Compounds

a) 3-Methoxy-2-fluoropyridine

- Substituents : Methoxy (electron-donating) at 3-position, fluorine at 2-position.

- However, its smaller size reduces steric hindrance.

- Applications : Widely used in ligand synthesis for catalysis due to its balanced reactivity .

b) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Substituents: Amino group at 2-position, fluorine at 5-position, and an ester-linked propanoate at 3-position.

- Properties: The amino group enhances solubility in polar solvents, while the ester moiety increases metabolic stability. This compound is prevalent in prodrug development .

c) 2-Fluoropyridine

- Substituents : Only fluorine at 2-position.

- Properties : Lacks the 3-position substituent, resulting in higher reactivity but lower steric control. Commonly used as a building block in agrochemicals .

Physicochemical and Reactivity Comparison

Key Observations:

Lipophilicity: The cyclopropoxy group increases LogP compared to methoxy or amino analogs, enhancing membrane permeability in drug design .

Reactivity : Bulky cyclopropoxy substituents reduce SNAr reactivity relative to smaller groups like methoxy, but improve regioselectivity in complex syntheses.

Thermal Stability: Higher melting points in cyclopropoxy and amino derivatives suggest stronger intermolecular interactions, critical for crystalline material synthesis .

Research Findings

- Synthetic Utility : A 2022 study highlighted that this compound’s steric profile enables selective functionalization at the 4-position of the pyridine ring, a challenge in methoxy analogs due to uncontrolled reactivity .

- Biological Activity : In kinase inhibitor screens, cyclopropoxy derivatives demonstrated 3–5× higher potency than methoxy analogues, attributed to improved target binding via hydrophobic interactions .

- Stability : Cyclopropoxy-containing compounds exhibit superior oxidative stability compared to ethoxy derivatives, as shown in accelerated degradation studies .

Biological Activity

3-Cyclopropoxy-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropoxy group and a fluorine atom, which enhances its reactivity and binding affinity to biological targets. Its molecular formula is with a molecular weight of approximately 151.15 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration and enhancing its pharmacological effects. Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies show efficacy against various microbial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, indicating significant potential for cancer treatment.

- Antioxidant Effects : Some derivatives have demonstrated antioxidant activity, which may contribute to their therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific microbial strains | |

| Anticancer | Cytotoxicity observed in RKO and HeLa cell lines | |

| Antioxidant | Good antioxidant activity in vitro |

Detailed Research Findings

- Antimicrobial Studies : Research has shown that this compound can inhibit the growth of certain bacteria by interfering with their metabolic processes. For instance, it binds to key enzymes necessary for bacterial survival.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (RKO, A-549, MCF-7) revealed that the compound exhibits significant cytotoxic effects with IC50 values ranging from 49.79 µM to 113.70 µM. The most potent derivative was found to have an IC50 value of 60.70 µM against the RKO cell line .

- Antioxidant Activity : A study evaluating various derivatives indicated that some compounds derived from this compound possess strong antioxidant properties, potentially offering protective effects against oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.